![molecular formula C17H26N2O2 B2818171 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide CAS No. 1797178-93-8](/img/structure/B2818171.png)
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidine ring structure, which is a five-membered ring with one nitrogen and four carbon atoms . Pyrrolidine is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecule likely contains a pyrrolidine ring, a phenyl group, and a butanamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenyl group is a six-membered carbon ring, and the butanamide group contains a carbonyl (C=O) and an amine (NH2) group.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the pyrrolidine ring could potentially undergo various reactions such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could potentially increase the molecule’s solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in this area focuses on the synthesis of novel compounds and their chemical properties. For instance, the study of the synthesis of p-hydroxycinnamic acid derivatives explored the chemical structures and interactions of these compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. This research provides insights into the binding constants and conformational changes in proteins upon interaction with synthesized compounds, which is crucial for understanding drug-protein interactions and the design of new pharmaceutical agents (Meng et al., 2012).
Biological Evaluations
In the realm of pharmacology, studies have explored the anticonvulsant activities and pain-attenuating properties of primary amino acid derivatives, highlighting the sensitivity of these activities to substituents at certain sites on the molecule. This research is instrumental in designing new therapeutic agents for neurological disorders (King et al., 2011).
Molecular Interactions
Another study focused on the synthesis of trans N-Substituted Pyrrolidine Derivatives with significant biological activities. This research aimed at developing clinical drugs by exploring the core motif of 1,2,4-triazoles, which plays a vital role in a variety of therapeutic agents. The synthesis process involved epoxide ring opening and further reactions to produce desired amide and amine products, demonstrating the compound's potential as a precursor for various pharmacologically active molecules (Prasad et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)11-16(20)18-13-5-7-14(8-6-13)19-10-9-15(12-19)21-4/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBSFBCCLSROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide |
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